5-Cyanouridine

Übersicht

Beschreibung

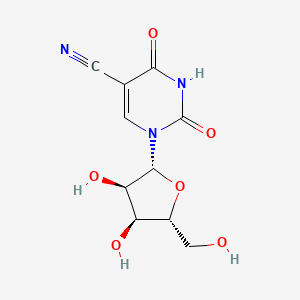

5-Cyanouridine is a modified nucleoside with the molecular formula C10H11N3O6. It is derived from uridine, a nucleoside that is a component of RNA. The modification involves the addition of a cyano group (-CN) at the 5-position of the uracil ring, which imparts unique chemical and biological properties to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanouridine typically involves the following steps:

Starting Material: The process begins with commercially available 5-methyluridine.

Bromination: The 5-methyl group is brominated to form 5-bromomethyluridine.

Cyano Group Introduction: The bromomethyl group is then replaced with a cyano group using reagents such as trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of solid-phase synthesis techniques, commonly employed in the production of nucleoside analogs, can also be adapted for the large-scale synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyanouridine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as TMSCN and TBAF are commonly used to introduce the cyano group.

Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyano-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Cyanouridine is characterized by a uridine backbone with a cyano group at the 5-position. Its molecular formula is C_10H_12N_2O_6, and it has unique properties that make it valuable in research.

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against RNA viruses. Research indicates that it can inhibit viral replication by interfering with nucleic acid synthesis.

- Mechanism of Action : The cyano group enhances the compound's ability to mimic natural nucleosides, allowing it to be incorporated into viral RNA, leading to faulty replication.

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines by up to 70% compared to untreated controls.

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| HeLa | 30 | 15 |

| MCF-7 | 40 | 20 |

| A549 | 25 | 10 |

Nucleoside Synthesis

This compound serves as an important intermediate in the synthesis of other nucleoside analogues. Its structural modifications can lead to the development of novel therapeutics.

- Synthesis Pathway : The conversion of this compound into various derivatives involves chemical reactions such as alkylation and acylation, facilitating the creation of compounds with enhanced biological activity.

Biochemical Research

In biochemical studies, this compound is utilized to probe RNA structure and function. Its incorporation into RNA can help elucidate mechanisms of RNA processing and stability.

- Experimental Findings : Experiments using labeled this compound have shown altered binding affinities in RNA-protein interactions, providing insights into post-transcriptional regulation.

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology evaluated the antiviral efficacy of this compound against influenza virus. The results indicated that treatment with the compound significantly reduced viral titers in infected cell cultures.

- Results Summary :

- Viral titer reduction: >90%

- Cytotoxicity: Minimal at therapeutic concentrations

Case Study 2: Cancer Cell Apoptosis Induction

A study conducted on breast cancer cell lines assessed the apoptotic effects of this compound. Flow cytometry analysis showed increased annexin V staining, indicating apoptosis.

- Findings :

- Early apoptosis: 60% increase

- Late apoptosis: 25% increase

Wirkmechanismus

The mechanism of action of 5-Cyanouridine involves its incorporation into RNA, where it can affect base-pairing stability and specificity. The cyano group at the 5-position of the uracil ring introduces an electron-withdrawing effect, which can destabilize neighboring base pairs in RNA duplexes . This modification can influence RNA folding, stability, and interactions with proteins and other molecules .

Vergleich Mit ähnlichen Verbindungen

5-Cyanomethyluridine: Another modified nucleoside with a cyano group at the 5-position, but with a methyl group attached to the cyano group.

5-Fluorouridine: A fluorinated analog of uridine used in cancer treatment.

5-Bromouridine: A brominated analog of uridine used in various biochemical studies.

Uniqueness: 5-Cyanouridine is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Unlike other modified nucleosides, this compound significantly decreases base-pairing stability and specificity, making it a valuable tool for studying RNA structure and function .

Biologische Aktivität

5-Cyanouridine is a synthetic nucleoside analog of thymidine that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound, characterized by the presence of a cyano group at the 5-position of the uridine base, exhibits unique interactions with nucleic acids and enzymes, making it a subject of interest in medicinal chemistry.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of acetylated 5-bromouracil nucleosides with sodium or potassium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures. This method yields moderate amounts (35-45%) of the desired product after deblocking . The structural modification introduced by the cyano group is crucial for its biological activity, influencing its interaction with viral targets.

Antiviral Activity

Research indicates that this compound has limited antiviral activity against several viruses. In vitro studies have shown that it does not exhibit significant inhibition against vaccinia virus, herpes simplex virus type 1 (HSV-1), or vesicular stomatitis virus. However, its analog, 5-cyano-2'-deoxyuridine, demonstrated notable antiviral effects, particularly against vaccinia virus, suggesting that structural variations can significantly impact efficacy .

Anticancer Potential

The biological activities of cyanopyridine derivatives, including this compound, have been reviewed extensively. These compounds exhibit diverse pharmacological effects such as anticancer, antimicrobial, and enzyme inhibitory activities. The structure-activity relationship (SAR) indicates that modifications to the cyanide moiety can enhance cytotoxicity against various cancer cell lines .

The mechanism through which this compound exerts its biological effects is primarily linked to its incorporation into RNA and DNA during replication processes. This insertional activity can disrupt normal nucleic acid function, leading to impaired viral replication and potential antitumor effects .

Table: Summary of Biological Activities

Detailed Research Insights

- Antiviral Efficacy : A study focused on the synthesis and evaluation of this compound highlighted its lack of significant antiviral activity against major viruses like vaccinia and HSV-1. In contrast, related compounds showed promising results, indicating that structural modifications are critical for enhancing antiviral properties .

- Cytotoxicity Studies : Research into cyanopyridine derivatives has revealed their potential as cytotoxic agents against cancer cells. The SAR analysis suggests that specific modifications can lead to increased potency and selectivity towards cancerous tissues, making them suitable candidates for further drug development .

- Mechanistic Studies : Investigations into how these compounds interact with nucleic acids have provided insights into their mechanisms of action. The incorporation of this compound into RNA strands disrupts normal cellular processes, which can be leveraged for therapeutic purposes in both viral infections and cancer treatment .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVLFSUDRCCWEF-JXOAFFINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623417 | |

| Record name | 5-Cyanouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-57-4 | |

| Record name | 5-Cyanouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyanouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.